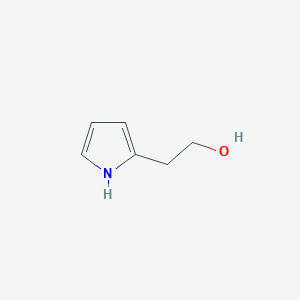

2-(1H-pirrol-2-il)etanol

Descripción general

Descripción

“2-(1H-pyrrol-2-yl)ethanol” is a chemical compound with the CAS Number: 22186-60-3 and a molecular weight of 111.14 . It is also known by its IUPAC Name as 2-(1H-pyrrol-2-yl)ethanol . The compound is typically a yellow to brown liquid .

Molecular Structure Analysis

The InChI Code for “2-(1H-pyrrol-2-yl)ethanol” is 1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2 . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom in the molecule .

Aplicaciones Científicas De Investigación

Productos farmacéuticos: Agentes antimicrobianos

El grupo pirrol es una característica común en muchos agentes antimicrobianos. El 2-(1H-pirrol-2-il)etanol puede servir como precursor en la síntesis de varios compuestos antimicrobianos que son efectivos contra una gama de bacterias y hongos. Su incorporación a las moléculas de fármacos puede mejorar la penetración de la membrana celular, mejorando la eficacia de los fármacos .

Agricultura: Fungicidas

En el sector agrícola, los derivados del pirrol se utilizan para crear fungicidas que protegen los cultivos de las infecciones fúngicas. La flexibilidad estructural del this compound permite la síntesis de compuestos que pueden interrumpir el crecimiento y la reproducción de los hongos dañinos, asegurando la seguridad de los cultivos y la seguridad alimentaria .

Ciencia de materiales: Polímeros conductores

Los compuestos basados en pirrol son integrales para el desarrollo de polímeros conductores. El this compound se puede polimerizar o copolimerizar para formar materiales poliméricos con conductividad eléctrica. Estos materiales tienen aplicaciones en electrónica, como en recubrimientos antiestáticos y células solares orgánicas .

Síntesis química: Organocatálisis

Este compuesto se utiliza en procesos organocatalíticos para construir anillos de pirrol, que son estructuras esenciales en varios productos naturales y productos farmacéuticos. La síntesis organocatalítica de pirroles es un área importante de investigación debido a sus implicaciones en la química verde y la eficiencia sintética .

Industria de sabores y fragancias

El this compound tiene aplicaciones en la industria de sabores y fragancias debido a su perfil de olor característico. Se puede utilizar para impartir un aroma único a varios productos, mejorando sus atributos sensoriales y el atractivo del consumidor .

Safety and Hazards

The safety data sheet for “2-(1H-pyrrol-2-yl)ethanol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity has also been noted, with the respiratory system being a potential target .

Direcciones Futuras

The future directions for “2-(1H-pyrrol-2-yl)ethanol” and its derivatives could involve further exploration of their synthesis, chemical properties, and potential applications. Given the wide range of biological activities exhibited by pyrrole compounds , there could be potential for the development of new drugs or therapeutic agents.

Mecanismo De Acción

Target of Action

Related compounds such as dihydropyrrol-2-ones have been reported to exhibit a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .

Mode of Action

It has been suggested that similar compounds may interact with their targets through the formation of complex structures .

Biochemical Pathways

Related compounds such as dihydropyrrol-2-ones have been reported to affect various biochemical pathways, including those involved in tumor growth and cancer progression .

Result of Action

Related compounds have been reported to exhibit a broad spectrum of biological activity, including antitumor and anticancer effects .

Propiedades

IUPAC Name |

2-(1H-pyrrol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVPIPOORLGFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300086 | |

| Record name | Pyrrole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22186-60-3 | |

| Record name | 2-(2-Hydroxyethyl)pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022186603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2-ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxyethyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KH2Y7ELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

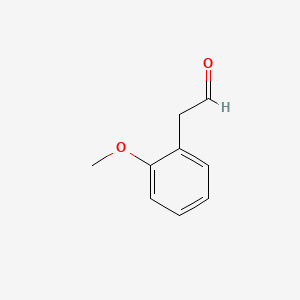

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)

![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)